Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Catalog No.
S1892051
CAS No.
78086-72-3
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-car...

CAS Number

78086-72-3

Product Name

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

IUPAC Name

methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1

InChI Key

AELKYRWKHKGMAD-NTSWFWBYSA-N

SMILES

CC1C(OC(O1)(C)C)C(=O)OC

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC

Isomeric SMILES

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chemical compound characterized by its unique dioxolane structure, which incorporates a carboxylate functional group. This compound features a five-membered dioxolane ring with two methyl groups at the 2-position and one at the 5-position, along with a carboxylate group at the 4-position. The stereochemistry at the 4 and 5 positions is defined as (4R,5S), indicating specific spatial arrangements of the substituents around these chiral centers.

  • Research on the specific mechanism of action of MMTD-OMe is limited.
  • Given its structural similarity to L-threonine, it might possess similar properties depending on the context. L-threonine plays a role in protein synthesis and various metabolic processes [].
  • However, the bulky protecting group (isopropylidene) likely hinders its ability to directly mimic L-threonine in biological systems.
  • There is no documented safety information readily available for MMTD-OMe.
  • As a general precaution, organic compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Future Research Directions

  • Further research is needed to explore the potential applications of MMTD-OMe.
  • Studies could investigate its use as a precursor for the synthesis of L-threonine derivatives or its role as a reactant in specific organic reactions.
  • Additionally, investigations into its biochemical properties and potential biological activity are warranted.
  • Organic synthesis

    The molecule contains a 1,3-dioxolane ring, a common functional group used as a protecting group in organic synthesis. This suggests Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate might be used as a protecting group for carbonyl compounds (aldehydes and ketones) during organic reactions PubChem, National Institutes of Health: .

  • Carbohydrate chemistry

    The molecule also possesses a resemblance to carbohydrate structures, particularly derivatives of L-threonine. Research in this area might involve using Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a building block or precursor for the synthesis of more complex carbohydrate molecules Sigma-Aldrich: .

  • Proteomics research

    Some commercial suppliers list Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a product for proteomics research, but the specific application is not disclosed. Proteomics is the study of proteins, and this molecule might be used in protein modification or analysis techniques, though more information is needed to confirm this. SCBT Biotechnology

Typical of dioxolanes and carboxylates. Key reactions include:

  • Esterification: Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo esterification with alcohols to form esters.
  • Hydrolysis: In the presence of water and an acid catalyst, it can be hydrolyzed to yield the corresponding dicarboxylic acid.
  • Reduction: The carbonyl group can be reduced to form alcohols or other derivatives under appropriate conditions .

The synthesis of methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves several steps:

  • Formation of Dioxolane Ring: The initial step may include the condensation of appropriate aldehydes or ketones with diols to form the dioxolane structure.
  • Carboxylation: The introduction of the carboxylate group can be achieved through reactions involving carbon dioxide or carboxylic acids under basic conditions.
  • Methylation: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base to yield the final product .

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Its structural features may lend themselves to drug development as a scaffold for bioactive compounds.
  • Agricultural Chemicals: It could serve as a precursor for agrochemicals due to its potential biological activity.
  • Flavoring Agents: The compound's unique flavor profile may find applications in food chemistry as a flavoring agent .

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methyl 2-methyl-1,3-dioxolane-4-carboxylateDioxolaneLacks additional methyl groups at 2 and 5
Ethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylateDioxolaneEthyl group instead of methyl
Methyl (4S)-trans-2,2-dimethyl-1,3-dioxolane-4-carboxylateDioxolaneDifferent stereochemistry and fewer methyl groups

The unique combination of stereochemistry and multiple methyl substituents distinguishes methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate from its analogs .

The compound’s IUPAC name, methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, reflects its stereochemistry and functional groups. Key structural features include:

  • A 1,3-dioxolane ring (a five-membered cyclic acetal) with methyl substituents at positions 2, 2, and 5.
  • A carboxylate ester group at position 4, conferring reactivity for further transformations.

Structural identifiers:

  • CAS Registry Number: 78086-72-3.
  • Molecular Formula: C₈H₁₄O₄ (molecular weight: 174.19 g/mol).
  • Stereochemical Descriptors: The (4R,5S) configuration denotes the spatial arrangement of substituents on the dioxolane ring, critical for its chiral applications.

Spectral and Computational Data:

  • SMILES Notation: C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC.
  • InChI Key: AELKYRWKHKGMAD-NTSWFWBYSA-N.
  • 3D Conformation: X-ray crystallography and NMR studies confirm the chair-like conformation of the dioxolane ring, with axial methyl groups minimizing steric strain.

Historical Context in Heterocyclic Chemistry

The compound belongs to the 1,3-dioxolane family, a class of heterocycles first characterized in the mid-20th century. Dioxolanes gained prominence as protective groups for carbonyls and diols due to their stability under basic conditions and ease of removal via acid hydrolysis.

Key milestones:

  • 1950s–1970s: Development of acetonide (isopropylidene) protecting groups for sugars and polyols, enabling selective functionalization in carbohydrate chemistry.
  • 1980s–1990s: Application of chiral dioxolanes in asymmetric synthesis, particularly for natural product synthesis (e.g., neosporol).
  • 2000s–Present: Use of methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a chiral auxiliary in peptide and glycan synthesis.

Role in Stereochemical Protection Strategies

The compound’s cyclic acetal structure serves as a robust protective group for vicinal diols, preserving stereochemistry during multi-step syntheses.

Mechanism of Protection:

  • Formation: Reacting diols with 2,2-dimethoxypropane (DMP) or acetone under acidic conditions yields the dioxolane ring.
  • Stability: Resists nucleophiles, bases, and reducing agents, making it ideal for Grignard reactions or hydride reductions.
  • Deprotection: Cleaved via mild acid hydrolysis (e.g., aqueous HCl or camphorsulfonic acid).

Applications in Synthesis:

  • Carbohydrate Chemistry: Protects cis-diols in sugars, as demonstrated in the synthesis of L-threonate derivatives.
  • Peptide Synthesis: Safeguards catechol groups in DOPA-containing peptides, preventing oxidation during solid-phase synthesis.
  • Natural Product Synthesis: Facilitates stereocontrol in polypropionate chains, as seen in sporol and neosporol analogs.

Comparative Data:

Protective GroupStabilityDeprotection MethodStereochemical Utility
Acetonide (dioxolane)Base-stableMild acidHigh (chiral centers preserved)
Benzyl etherAcid/base-stableHydrogenolysisModerate
TBDMSBase-stableFluoride ionsLow

This compound’s unique combination of stereochemical fidelity and synthetic versatility ensures its enduring relevance in organic chemistry.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Dates

Modify: 2023-08-16

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